molecular formula C19H20N2O4 B4236467 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide

1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide

Cat. No.: B4236467
M. Wt: 340.4 g/mol
InChI Key: SFDCBJFHDXNOBA-UHFFFAOYSA-N
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Description

1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide, also known as PQ1O, is a synthetic compound that belongs to the quinoxaline family. It has gained attention in scientific research due to its potential biological and pharmacological activities. In

Mechanism of Action

The exact mechanism of action of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that this compound may exert its biological and pharmacological activities through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may help to protect against oxidative stress-induced damage. This compound has also been shown to possess anti-inflammatory activity, which may help to reduce inflammation in various diseases. Additionally, this compound has been reported to exhibit antitumor and antiviral activities, which may have implications for the treatment of cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide is that it is relatively easy to synthesize, with a moderate yield. Additionally, this compound has shown promising results in various scientific research studies, suggesting that it may have potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may make it challenging to interpret the results of experiments. Additionally, further research is needed to fully understand the safety and toxicity profile of this compound.

Future Directions

There are several future directions for research on 1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide. One potential area of research is the development of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to fully understand the safety and toxicity profile of this compound, as well as its potential interactions with other drugs.

Scientific Research Applications

1-ethoxy-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide has been studied for its potential biological and pharmacological activities. It has shown promising results in various scientific research studies, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

1-ethoxy-4-oxido-3-(4-propoxyphenyl)quinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-13-24-15-11-9-14(10-12-15)18-19(22)21(25-4-2)17-8-6-5-7-16(17)20(18)23/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDCBJFHDXNOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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